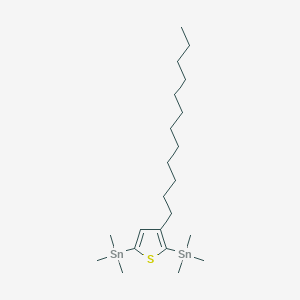
(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a thiophene ring substituted with a dodecyl chain and two trimethylstannane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a suitable solvent like toluene or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) are not well-documented, the general principles of large-scale Stille coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trimethylstannane groups.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene ring .
Scientific Research Applications
(3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) has several scientific research applications, including:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its semiconducting properties.
Materials Science: The compound is utilized in the synthesis of conjugated polymers for use in flexible electronic devices.
Chemical Sensors: Its conductive properties make it suitable for use in chemical and optical sensors.
Electrochromic Devices: The compound is employed in the fabrication of electrochromic devices, which change color in response to an electric current.
Mechanism of Action
The mechanism of action of (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) in organic electronics involves its ability to facilitate charge transport. The thiophene ring provides a conjugated system that allows for the delocalization of electrons, while the dodecyl chain enhances solubility and processability. The trimethylstannane groups can be used to introduce further functionalization, enabling the fine-tuning of the compound’s electronic properties .
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Similar to (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane), this compound is used in organic electronics but has a shorter alkyl chain.
Poly(3-octylthiophene-2,5-diyl): Another related compound with an intermediate-length alkyl chain, used in similar applications.
Poly(3-decylthiophene-2,5-diyl): This compound has a decyl chain and is also used in organic electronics.
Uniqueness
The uniqueness of (3-Dodecylthiophene-2,5-diyl)bis(trimethylstannane) lies in its specific combination of a long dodecyl chain and trimethylstannane groups, which provide enhanced solubility, processability, and the potential for further functionalization compared to its shorter-chain analogs .
Properties
Molecular Formula |
C22H44SSn2 |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
(3-dodecyl-5-trimethylstannylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C16H26S.6CH3.2Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;;;;;/h13H,2-12H2,1H3;6*1H3;; |
InChI Key |
TWDJFFXSCRAEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)[Sn](C)(C)C)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


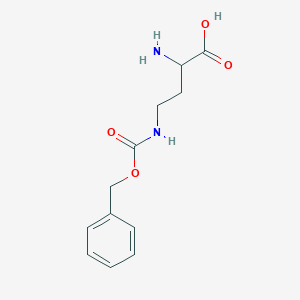
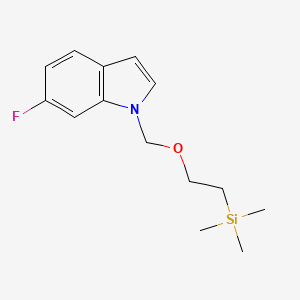
![5-[(4-Chlorophenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B12513745.png)
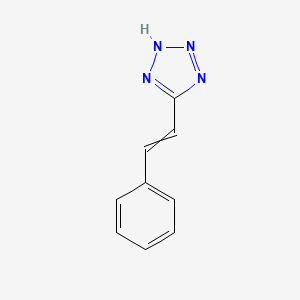

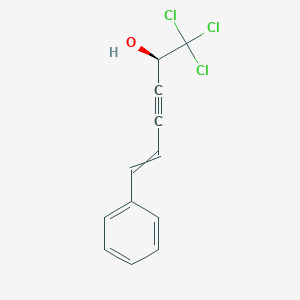
![3-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}propanoic acid](/img/structure/B12513766.png)
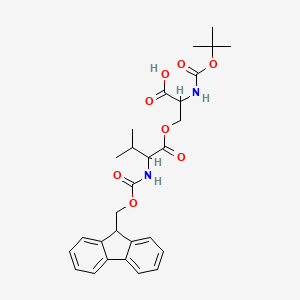
![1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12513779.png)
![3-[2-(Aminomethylideneamino)ethylthio]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12513781.png)
![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)
